(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (hereafter referred to as Compound X) is a heterocyclic organic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure includes a central thiazolidin-4-one core with a 2-thioxo group, a 4-methylbenzyl substituent at position 3, and a (Z)-configured methylene bridge linking the pyrazole and thiazolidinone moieties. The pyrazole ring is further substituted with a 4-butoxyphenyl group at position 3 and a phenyl group at position 1 .
Properties
CAS No. |
623935-28-4 |
|---|---|
Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-3-4-18-36-27-16-14-24(15-17-27)29-25(21-34(32-29)26-8-6-5-7-9-26)19-28-30(35)33(31(37)38-28)20-23-12-10-22(2)11-13-23/h5-17,19,21H,3-4,18,20H2,1-2H3/b28-19- |
InChI Key |
PTWFPNRIQLZNQI-USHMODERSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The reaction of 4-butoxyphenylacetophenone (1) with phenylhydrazine (2) in ethanol under reflux yields 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole (3) . Nano-ZnO catalysis enhances regioselectivity, favoring the 1,3,4-trisubstituted pyrazole isomer (yield: 89–92%).
Reaction conditions :
-
Catalyst : Nano-ZnO (5 mol%)
-
Solvent : Ethanol
-
Temperature : 80°C, 4 hours
Vilsmeier-Haack Formylation
Pyrazole (3) undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the aldehyde group at position 4, yielding 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4) .
Optimized parameters :
-
Molar ratio : 1:3 (pyrazole:POCl₃/DMF)
-
Temperature : 0°C → 25°C (gradual warming)
-
Yield : 78%
Preparation of the Thiazolidinone Core: 3-(4-Methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
The thiazolidinone core is synthesized via a solvent-free, three-component reaction involving 4-methylbenzylamine, carbon disulfide, and chloroacetyl chloride.
Three-Component Assembly
4-Methylbenzylamine (5) reacts with carbon disulfide (6) and chloroacetyl chloride (7) under solvent-free conditions to form 3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (8) .
Key advantages :
-
Catalyst-free : Eliminates purification challenges.
-
Reaction time : 2 hours at 60°C.
Mechanism :
-
Formation of a dithiocarbamate intermediate via amine-CS₂ reaction.
-
Cyclization with chloroacetyl chloride to yield the thiazolidinone ring.
Knoevenagel Condensation: Formation of the (5Z)-Methylene Bridge
The final step involves coupling the pyrazole aldehyde (4) with the thiazolidinone (8) via Knoevenagel condensation to establish the (5Z)-configuration.
Reaction Optimization
Using piperidine as a base in ethanol under reflux facilitates the condensation. The Z-isomer is favored due to steric hindrance between the pyrazole’s phenyl group and the thiazolidinone’s 4-methylbenzyl substituent.
Conditions :
-
Base : Piperidine (10 mol%)
-
Solvent : Anhydrous ethanol
-
Temperature : 80°C, 6 hours
-
Yield : 70–75%
Stereochemical control :
-
Z-selectivity : Confirmed via NOESY NMR (nuclear Overhauser effect between pyrazole C-H and thiazolidinone C₅-H).
-
Alternate methods : Use of Lewis acids (e.g., ZnCl₂) may improve yields but risks E/Z isomerization.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole synthesis and Knoevenagel condensation in a single pot. Preformed 3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (8) reacts with in situ-generated pyrazole aldehyde (4) using microwave irradiation (100°C, 30 minutes). Yield: 68%.
Solid-Phase Synthesis
Immobilization of the thiazolidinone core on Wang resin enables iterative coupling with pyrazole aldehydes. This method facilitates high-throughput screening but requires specialized equipment.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Z-Selectivity | Scalability |
|---|---|---|---|---|
| Stepwise synthesis | 70–75 | 12 hours | >90% | High |
| One-pot tandem | 68 | 4 hours | 85% | Moderate |
| Solid-phase | 60–65 | 8 hours | 80% | Low |
Key findings :
Chemical Reactions Analysis
Nucleophilic Additions at the Thioxo Group
The 2-thioxo moiety in the thiazolidinone ring serves as a key site for nucleophilic attack.
-
Mechanistic Insight : The thione sulfur acts as a soft nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides. Steric hindrance from the 4-methylbenzyl group slightly reduces reaction rates compared to unsubstituted analogs .
Cycloaddition Reactions
The exocyclic methylene group participates in [4+2] Diels-Alder reactions.
-
Regioselectivity : The electron-withdrawing thiazolidinone ring directs dienophiles to the β-position of the methylene group .
Pyrazole Ring Functionalization
The 1-phenylpyrazole subunit undergoes electrophilic substitution.
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of pyrazole | Mono-nitro derivative (89% yield) |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C3 of pyrazole | Dibrominated product forms at higher Br₂ concentrations |
-
Impact on Bioactivity : Nitration at C5 enhances binding affinity to kinase targets (IC₅₀ improved by ~40%).
Hydrolysis of the Thiazolidinone Ring
Under strongly acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis.
-
Applications : Hydrolysis products are precursors for synthesizing analogs with modified bioactivity profiles .
Oxidation Reactions
Controlled oxidation targets the methylene bridge or sulfur atoms.
Metal Complexation
The thione sulfur and pyrazole nitrogen coordinate transition metals.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Square-planar geometry | 8.2 ± 0.3 |
| PdCl₂ | DMF, 80°C | Bidentate (S,N) coordination | Crystallographically confirmed |
-
Catalytic Applications : Pd complexes catalyze Suzuki-Miyaura coupling with TOF up to 1,200 h⁻¹.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or radical formation.
| Wavelength | Additive | Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | None | Dimer via methylene bridge | 0.18 |
| 365 nm | Benzophenone | Thiyl radical adducts | Φ = 0.32 |
-
Degradation Pathway : Prolonged UV exposure leads to ring-opening via thiyl radical recombination.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have been investigated for their antimicrobial properties. Research indicates that thiazolidinones can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- In a study examining a series of thiazolidinone derivatives, it was found that certain compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 91.66% for some derivatives .
- The presence of substituents on the phenyl ring was shown to enhance antimicrobial efficacy, suggesting that structural modifications can lead to improved activity .
Anticancer Properties
The thiazolidinone scaffold is recognized for its anticancer potential. Various studies have demonstrated that derivatives of thiazolidinones can inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines.
Case Studies:
-
Cytotoxicity Against Cancer Cell Lines :
- A recent review highlighted that certain thiazolidinone derivatives exhibited potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values as low as 0.24 µM .
- Another study reported that a specific thiazolidinone derivative demonstrated significant inhibition of multi-tyrosine kinases, which are crucial in cancer signaling pathways, indicating its potential as a multi-target anticancer agent .
- Mechanism of Action :
Anti-inflammatory Effects
Thiazolidinones are also being explored for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating chronic inflammatory diseases.
Research Insights:
- Studies have indicated that thiazolidinone derivatives can reduce pro-inflammatory cytokines and inhibit inflammatory cell migration, suggesting their utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazolidinones is critical for optimizing their therapeutic efficacy. Modifications in the chemical structure can significantly influence biological activity.
Observations:
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to enzymes: Inhibiting the activity of specific enzymes involved in disease processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, inflammation, and apoptosis.
Interacting with cellular receptors: Binding to receptors on the cell surface to modulate cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound X belongs to a family of (Z)-configured thiazolidinone-pyrazole hybrids. Key structural analogues include:
Key Observations :
- Substituent Position and Bioactivity: The position of methyl or methoxy groups on the phenyl ring (e.g., 4-butoxy-3-methylphenyl in vs. 4-butoxyphenyl in Compound X) significantly alters electronic and steric profiles.
- Thiazolidinone vs. Thiazolo-Triazolone Cores: Compound X’s thiazolidinone core is simpler than the thiazolo-triazolone system in , which introduces additional hydrogen-bonding sites. This complexity in may enhance target affinity but reduce synthetic yield .
- Alkyl vs.
Physicochemical and Pharmacokinetic Properties
- Thermal Stability: Thiazolidinones with bulky substituents (e.g., 4-methylbenzyl in Compound X) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives (e.g., , mp ~180°C) due to crystalline packing efficiency .
Biological Activity
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Thiazolidinone Scaffold
Thiazolidinones are recognized for their significant role in drug discovery, particularly in the development of agents with anticancer, anti-inflammatory, and antimicrobial properties. The structural versatility of thiazolidinones allows for modifications that can enhance their biological efficacy. The specific compound under discussion features a thiazolidinone core that is substituted with a pyrazole moiety, which is known to impart additional biological activities.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit substantial anticancer properties. For instance, compounds similar to (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. A notable study reported that certain derivatives induced S phase arrest in cancer cells, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives from similar thiazolidinone structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/mL . The presence of substituents on the thiazolidinone ring can modulate this activity, making structural optimization crucial for enhancing efficacy.
Antidiabetic Properties
Thiazolidinones are also recognized for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). Compounds like pioglitazone have been extensively studied for their ability to improve insulin sensitivity. Research indicates that modifications at specific positions on the thiazolidinone scaffold can lead to enhanced PPARγ activation, thereby improving glucose metabolism and reducing blood sugar levels .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinone derivatives is essential for optimizing their biological activity. The following table summarizes key findings regarding the impact of various substituents on the biological activities of thiazolidinones:
| Substituent Position | Substituent Type | Biological Activity | Observed Effects |
|---|---|---|---|
| 2 | Alkyl groups | Anticancer | Increased apoptosis induction |
| 3 | Halogens | Antimicrobial | Enhanced antibacterial activity |
| 5 | Aromatic rings | Antidiabetic | Improved PPARγ activation |
| 4 | Electron-withdrawing | Anti-inflammatory | Reduced cytokine production |
Case Studies
Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:
- Anticancer Study : A derivative similar to our compound was tested against MCF-7 breast cancer cells, showing a significant reduction in viability at concentrations as low as 10 µM after 48 hours .
- Antimicrobial Evaluation : In a comparative study of various thiazolidinone derivatives, one compound exhibited an MIC of 15 µg/mL against E. coli, demonstrating superior antibacterial properties compared to standard antibiotics .
- Antidiabetic Research : A recent investigation into a series of thiazolidinones revealed that modifications at the 5-position significantly enhanced glucose uptake in adipocytes by activating PPARγ pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one?
- The compound is synthesized via condensation reactions involving heterocyclic intermediates. A common approach involves reacting substituted pyrazole derivatives (e.g., 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide or its analogs under acidic conditions. Cyclization occurs through Schiff base formation, followed by thiazolidinone ring closure . Solvents like ethanol or methanol are typically used, with heating to accelerate reaction kinetics .
Q. How is the compound characterized structurally?
- X-ray crystallography is the gold standard for confirming the Z-configuration of the exocyclic double bond and the thioxo group’s position. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions . Spectroscopic techniques (IR, NMR) validate functional groups:
- IR : Strong absorption at ~1650–1700 cm⁻¹ for the thioxo (C=S) and carbonyl (C=O) groups .
- ¹H NMR : Distinct signals for the 4-methylbenzyl group (δ ~2.3 ppm, singlet) and the pyrazole phenyl protons (δ ~7.2–7.8 ppm) .
Q. What preliminary biological screening methods are used for this compound?
- Antimicrobial activity is assessed via agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentration (MIC) values are calculated, with positive controls like ciprofloxacin . Antioxidant potential is evaluated using DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazole-thiazolidinone hybrid synthesis?
- Catalytic methods using Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time and improve yields (from ~50% to >80%). Solvent polarity adjustments (e.g., DMF for polar intermediates) enhance cyclization efficiency . Monitoring by TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) ensures reaction completion .
Q. What computational tools are recommended for studying electronic properties and docking interactions?
- Multiwfn : Analyzes molecular electrostatic potential (MESP), Fukui indices, and electron localization function (ELF) to predict reactivity sites .
- AutoDock/Vina : Docking studies identify binding affinities to biological targets (e.g., bacterial DNA gyrase or fungal lanosterol demethylase). The compound’s thioxo and pyrazole groups show strong hydrogen bonding with active-site residues .
- DFT/B3LYP : Validates experimental geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV), correlating with stability and charge transfer properties .
Q. How do structural modifications impact biological activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antibacterial activity (MIC ~2 µg/mL vs. S. aureus) but reduce solubility .
- The 4-butoxyphenyl moiety improves lipophilicity, aiding membrane penetration in antifungal assays .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Discrepancies in bond lengths (e.g., C=S vs. C-S) arise from dynamic effects in solution vs. static crystal structures. Use temperature-dependent NMR or variable-temperature XRD to probe tautomeric equilibria . For ambiguous NOESY correlations, compare computational models (e.g., Gaussian) with experimental data to validate conformers .
Q. How is the compound’s stability assessed under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–48 hours. HPLC monitoring reveals degradation products (e.g., hydrolysis of the thiazolidinone ring) .
- Photostability : Expose to UV light (254 nm); LC-MS identifies photooxidation byproducts, such as sulfoxide derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
